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Compound of Interest

Compound Name: 2,6-Difluorocinnamic acid

Cat. No.: B116062

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-
Difluorocinnamic acid (CAS No. 102082-89-3). While a complete set of experimentally-
derived, high-resolution spectroscopic data for this specific compound is not readily available in
public-facing databases, this document outlines the expected spectral characteristics based on
analysis of the parent compound, trans-cinnamic acid, and related fluorinated analogues.
Furthermore, detailed, generalized protocols for obtaining such data are provided to guide
researchers in their analytical workflows.

Core Spectroscopic Data

The introduction of two fluorine atoms at the 2 and 6 positions of the phenyl ring in cinnamic
acid is expected to induce significant changes in the electronic environment of the molecule.
These changes will be reflected in the NMR, IR, and mass spectra. The following tables
summarize the expected and observed spectroscopic data for trans-2,6-difluorocinnamic
acid, with data for trans-cinnamic acid provided for comparison.

Table 1: *H NMR Spectroscopic Data

The fluorine atoms are strong electron-withdrawing groups, which will deshield adjacent
protons, causing them to appear at a higher chemical shift (downfield). The aromatic region of
the spectrum for 2,6-difluorocinnamic acid is expected to be more complex than that of
cinnamic acid due to proton-fluorine coupling.
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Expected Chemical Reported Chemical
. Shift () for 2,6- Shift () for trans- .
Proton Assignment ) ) ) ) ) ) Expected Multiplicity
Difluorocinnamic Cinnamic Acid (ppm)
Acid (ppm) [1]
Carboxylic Acid (- )
11.0-13.0 10.9-13.0 Broad Singlet
COOH)
Aromatic Protons (Ar-
7.0-7.8 72-7.6 Multiplet
H)
Vinylic Proton (B to
76-79 ~7.67 Doublet
COOH)
Vinylic Proton (o to
6.4-6.7 ~6.40 Doublet

COOH)

Table 2: *C NMR Spectroscopic Data

The electron-withdrawing nature of the fluorine atoms will also influence the 3C NMR
spectrum. The carbons directly bonded to fluorine (C2, C6) will show a large downfield shift and
will appear as doublets due to carbon-fluorine coupling.

Expected Chemical Shift (d) Reported Chemical Shift (d)

Carbon Assignment for 2,6-Difluorocinnamic Acid  for trans-Cinnamic Acid
(ppm) (ppm)[2]

Carboxylic Acid (C=0) 165-173 ~172.7

Vinylic Carbon (3 to COOH) 145 - 150 ~147.1

Vinylic Carbon (a to COOH) 115-120 ~117.4

Aromatic Carbon (C1, ipso) 132 - 136 ~133.8

Aromatic Carbons (C3, C5) 128 - 132 ~128.9 (meta)

Aromatic Carbon (C4) 129 - 133 ~130.6 (para)

Aromatic Carbons (C2, C6) 158 - 164 (d, 1JC-F = 250 Hz) ~128.4 (ortho)
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Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying functional groups. The spectrum of 2,6-
difluorocinnamic acid will be characterized by the presence of a carboxylic acid and aromatic
C-F bonds.

Expected

Reported
Wavenumber (cm~1)

Wavenumber (cm~?)

Functional Group for 2,6- _ _ Appearance
) . . for trans-Cinnamic
Difluorocinnamic )
. Acid[3][4]
Acid
O-H Stretch
_ . 2500 - 3300 2500 - 3300 Broad
(Carboxylic Acid)
C-H Stretch
o 3000 - 3100 ~3030 Sharp
(Aromatic/Vinylic)
C=0 Stretch
] ) 1680 - 1710 ~1680 Strong, Sharp
(Carboxylic Acid)
C=C Stretch (Alkene) 1620 - 1640 ~1630 Medium, Sharp
C=C Stretch )
) 1450 - 1600 ~1580, ~1500 Medium, Sharp
(Aromatic)
C-F Stretch (Aromatic) 1100 - 1300 N/A Strong, Sharp

Table 4: Mass Spectrometry Data

In electron ionization (EI) mass spectrometry, the molecular ion peak (M*) is expected at m/z
184 for 2,6-difluorocinnamic acid. Common fragmentation patterns for cinnamic acids include
the loss of water (H20), carbon monoxide (CO), and the carboxyl group (COOH).
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Expected m/z for

Reported m/z for

lon 2,6-Difluorocinnamic ) ] ) Description
_ trans-Cinnamic Acid
Acid
olecular lon
M]* 184 148 Mol lar |
Loss of hydroxyl
[M-OH]* 167 131 _
radical
-H2 oss of water
M-H20]+ 166 130 L f
Loss of carboxyl
[M-COOH]* 139 103
group
[CeHsF2]* 113 N/A Difluorophenyl cation
Tropylium ion
[C7Hs]* 89 89
precursor
[CeHs]* 77 77 Phenyl cation

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a solid

organic compound such as 2,6-difluorocinnamic acid.

Protocol 1: Nuclear Magnetic Resonance (NMR)

Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

5 mm NMR tubes

Deuterated solvent (e.g., DMSO-ds, CDCl3)

NMR Spectrometer (e.g., 400 MHz or higher)

2,6-Difluorocinnamic acid sample (5-10 mg for *H, 20-50 mg for 13C)
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e Pipettes and vial
Procedure:
e Sample Preparation:
1. Weigh the appropriate amount of 2,6-difluorocinnamic acid into a clean, dry vial.
2. Add approximately 0.7 mL of the chosen deuterated solvent.
3. Gently agitate the vial to dissolve the sample completely.
4. Transfer the solution to an NMR tube using a pipette.
e Instrument Setup:
1. Insert the NMR tube into the spectrometer.
2. Lock the spectrometer on the deuterium signal of the solvent.
3. Shim the magnetic field to achieve optimal homogeneity.
4. Tune the probe for the desired nucleus (*H or 13C).
e 'H NMR Acquisition:
1. Acquire a standard one-dimensional proton spectrum.
2. Set appropriate spectral width, acquisition time, and relaxation delay.
3. Typically, 16-64 scans are sufficient.
e 13C NMR Acquisition:
1. Acquire a proton-decoupled 13C spectrum.

2. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural
abundance of 13C.
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» Data Processing:
1. Apply Fourier transformation to the acquired free induction decay (FID).
2. Phase the spectrum and perform baseline correction.
3. Calibrate the chemical shift scale using the residual solvent peak as a reference.

4. Integrate the peaks in the *H spectrum.

Protocol 2: Attenuated Total Reflectance-Fourier
Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.
Materials:
e FTIR Spectrometer with an ATR accessory (e.g., diamond crystal).
¢ Solid 2,6-Difluorocinnamic acid sample.
e Spatula.
« Isopropanol and Kimwipes for cleaning.
Procedure:
e Background Scan:
1. Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol.

2. Take a background spectrum of the empty, clean crystal. This will be subtracted from the
sample spectrum to remove interference from atmospheric CO2z and Hz20.[5]

e Sample Analysis:

1. Place a small amount of the solid 2,6-difluorocinnamic acid powder onto the center of
the ATR crystal.
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2. Apply pressure using the ATR's pressure clamp to ensure good contact between the
sample and the crystal.[6]

3. Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality
spectrum.

e Cleaning:
1. Release the pressure clamp and remove the bulk of the sample.

2. Clean the crystal surface thoroughly with isopropanol and a Kimwipe.

Protocol 3: Electron lonization Mass Spectrometry (El-
MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

Mass Spectrometer with an El source (often coupled with a Gas Chromatograph, GC-MS).

Direct insertion probe or GC column.

2,6-Difluorocinnamic acid sample.

Volatile solvent (if using GC inlet), e.g., methanol or ethyl acetate.
Procedure:
e Sample Introduction:

o Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and
insert it into the probe. The probe is then inserted into the ion source and heated to
volatilize the sample.

o GC Inlet: Dissolve a small amount of the sample in a volatile solvent and inject it into the
GC. The compound will be vaporized and separated from the solvent before entering the
mass spectrometer's ion source.
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¢ lonization:

1. In the ion source, the gaseous sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV).[7][8]

2. This causes the molecules to ionize and fragment.
e Mass Analysis:

1. The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole,
time-of-flight) based on their mass-to-charge (m/z) ratio.[9]

o Detection:

1. An ion detector records the abundance of each ion at a specific m/z value, generating the

mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
newly synthesized compound like 2,6-Difluorocinnamic acid.
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Spectroscopic analysis workflow for a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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